Diquine
Overview
Description
Synthesis Analysis
The synthesis of "Diquine" and related compounds often involves complex chemical reactions, including cycloaddition and rearrangement strategies. For instance, Hashimoto et al. (2002) developed a novel method for the synthesis of diquinanes by employing a combination of pinacol-type rearrangement and efficient anionic [1,3] rearrangement strategies, showcasing the synthesis of unique diquinanes possessing four continuous methyl groups on the convex of the diquinane skeleton (Hashimoto et al., 2002). Additionally, Li et al. (2020) highlighted recent advances in the total synthesis of diquinane-containing natural products, demonstrating a variety of elegant strategies for constructing the diquinane ring system (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of "Diquine" is crucial for understanding its chemical properties and potential applications. Yilmaz et al. (2017) performed a conformational analysis of 3,5-Di-tert-butyl-o-benzoquinone, using computational methods to calculate molecular structural parameters and vibrational frequencies, providing insight into the molecular structure and spectroscopic properties of the compound (Yilmaz et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of "Diquine" involve its interaction with various reagents and conditions. Kang et al. (2011) developed a tandem cycloaddition strategy for forming triquinanes from linear allenyl diazo compounds, showcasing the versatility and efficiency of this approach for synthesizing complex molecules (Kang et al., 2011). Valgimigli et al. (2008) investigated the unusual reaction of semiquinone radicals with molecular oxygen, elucidating the reaction mechanism and providing insights into the antioxidant behavior of hydroquinones (Valgimigli et al., 2008).
Scientific research applications
Welfare of Horses in Research: Consideration of ambient conditions and environmental enrichment is crucial for equine subjects in research, ensuring their welfare and the quality of experimental data (Jonckheer-Sheehy & Houpt, 2015).
Equine Proteomics: Proteomic analysis of equine body fluids aids in identifying biomarkers for diseases that are challenging to diagnose, thereby improving equine health (Chiaradia & Miller, 2020).
Equine Clinical Genomics: The domestic horse genome sequence has enabled the development of tools for studying inherited diseases, aiding clinicians in breeding and clinical decision-making (Brosnahan, Brooks, & Antczak, 2010).
Genome-Enabled Discoveries: Advances in genomics spur research in nutrition, reproduction, and exercise physiology, though they also pose challenges in education and communication with stakeholders (Brooks, 2021).
Stem Cell Therapies: Research in equine orthopedics and stem cell characterization is crucial for clinical applications in human medicine (Burk, Badylak, Kelly, & Brehm, 2013).
Equine Emotion Assessment: Understanding equine emotions through physiological, behavioral, and cognitive indicators is vital for evaluating their experiences during work (Hall et al., 2018).
Equine Immunology: This field focuses on controlling infectious diseases and immunopathologic conditions in horses (Marti et al., 2003).
Assisted Reproduction: Advances include oocyte maturation, intracytoplasmic sperm injection, and cloning, crucial for equine breeding programs (Hinrichs, 2016).
Gait Analysis: This is key for improving profitability in racing and riding by reducing lameness and training costs (Barrey, 1999).
Genomic Applications in Breeding: Genomics in horse breeding has implications for future breeding schemes, especially in sport horses (Stock, Jönsson, Ricard, & Mark, 2016).
properties
IUPAC Name |
3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMHLGSMDVJHS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957015 | |
Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride | |
CAS RN |
3563-63-1 | |
Record name | Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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